What is the origin of Palitantin
What is the origin of Palitantin
An In-depth Technical Guide on the Origin of Palitantin
Abstract
Palitantin is a naturally occurring polyketide, a secondary metabolite produced by several species of fungi, most notably from the Penicillium genus. First described in 1936, this cyclitol-like compound has garnered scientific interest due to its diverse biological activities, including antifungal, anti-HIV, and acetylcholinesterase inhibitory properties. This document provides a comprehensive overview of the origin of Palitantin, detailing its initial discovery, the primary producing microorganisms, its biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.
Discovery and Producing Organism
Palitantin (C₁₄H₂₂O₄) was first isolated and characterized in 1936 by J.H. Birkinshaw and H. Raistrick.[1][2][3] Their seminal work identified the compound as a metabolic product of the fungus Penicillium palitans Westling, from which its name is derived.[1][2]
Since its initial discovery, Palitantin has been identified in several other species of Penicillium, including:
-
Penicillium brefeldianum[4]
-
Penicillium commune[5]
-
Penicillium implicatum[5]
-
An Antarctic strain of Geomyces sp.[6]
The presence of Palitantin across various Penicillium species has made it a useful marker for the chemotaxonomy of the genus.[1] The producing organism, P. palitans, has been isolated from diverse environments, including cheese, ancient permafrost deposits, and deep-sea sediments in Antarctica.[6][9][10]
Physicochemical Properties
Palitantin is a polar, neutral metabolite characterized by a six-membered carbocyclic ring and a heptadiene side chain.[1][4] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15265-28-8 | [7][11] |
| Molecular Formula | C₁₄H₂₂O₄ | [1][5][7][11] |
| Molecular Weight | 254.32 g/mol | [5][7][11] |
| Appearance | White solid | [7] |
| Melting Point | 155-158 °C | [7] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Insoluble in Hexane, Water. | [7][11] |
Biosynthesis of Palitantin
Palitantin is a polyketide, synthesized through the condensation of acetate units.[4][12] Studies utilizing isotopically labeled precursors have been instrumental in elucidating its biosynthetic pathway.
Experiments with Penicillium brefeldianum fed with sodium [1,2-¹³C₂]-, [2-²H₃]-, and [1-¹³C,¹⁸O₂]-acetate confirmed that the molecule is assembled from a polyketide chain.[4] Crucially, these labeling studies demonstrated that the formation of the six-membered carbocyclic ring does not involve any aromatic intermediates, which distinguishes its biosynthesis from that of many other fungal polyketides.[4][12]
Biological Activity
Palitantin exhibits a range of biological activities, making it a subject of interest for drug development. It is known to be a potent antifungal agent with minimal toxicity to mammalian cells.[1] More recently, other activities have been reported.
| Activity Type | Target | Value (IC₅₀) | Source |
| Anti-HIV | HIV-1 Integrase (3'-processing) | 350 µM | [11] |
| Anti-HIV | HIV-1 Integrase (Strand Transfer) | 268 µM | [11] |
| Antifungal | Colletotrichum fragariae | Less active than (-)-penienone | [10] |
| Enzyme Inhibition | Acetylcholinesterase | Potent Inhibitor | [8] |
| Phytotoxicity | Agrostis stolonifera | Moderate activity | [10] |
Experimental Protocols
Fungal Fermentation and Isolation of Palitantin
The production of Palitantin is typically achieved through fungal fermentation. While the original methods by Birkinshaw and Raistrick were foundational, modern protocols have been optimized for higher yields. One recent study achieved a yield of approximately 160 mg/L.[8]
Methodology:
-
Inoculation: A pure culture of a Palitantin-producing strain (e.g., Penicillium sp. AMF1a) is used to inoculate a suitable liquid medium, such as 2% malt medium.[8]
-
Fermentation: The culture is incubated under controlled conditions (temperature, agitation) for a period sufficient for secondary metabolite production (typically 7-21 days).
-
Extraction: The culture broth is separated from the mycelium. The filtrate is then extracted with an organic solvent, such as methylene chloride or ethyl acetate.[6]
-
Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through chromatographic techniques, including silica gel column chromatography and High-Performance Liquid Chromatography (HPLC), to yield pure Palitantin.[6][7]
Biosynthetic Pathway Elucidation via Isotope Labeling
The protocol to determine the polyketide origin of Palitantin involves feeding the fungus stable isotopes and tracking their incorporation into the final molecule.
Methodology:
-
Precursor Synthesis: Isotopically labeled precursors, such as sodium [1-¹³C,¹⁸O₂]-acetate, are chemically synthesized.
-
Labeled Fermentation: The Palitantin-producing organism (e.g., P. brefeldianum) is cultured in a medium supplemented with the labeled acetate precursor.[4]
-
Isolation: Palitantin is isolated from the culture using the methods described in Protocol 5.1.
-
Spectroscopic Analysis: The purified, labeled Palitantin is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
-
Data Interpretation: The ¹³C-NMR and mass spectra are analyzed to identify the positions and patterns of isotope incorporation. This data reveals the acetate-derived backbone and rules out alternative pathways, such as those involving aromatic intermediates.[12]
Conclusion
Palitantin is a fungal polyketide with a well-documented history originating from its discovery in Penicillium palitans. Its biosynthesis proceeds via a non-aromatic cyclization of an acetate-derived chain. The compound's diverse biological activities, coupled with optimized fermentation protocols, ensure its continued relevance in natural product research and as a potential scaffold for the development of new therapeutic agents. The experimental frameworks established for its isolation and biosynthetic analysis provide a robust foundation for further investigation into this and other fungal secondary metabolites.
References
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- 2. Studies in the biochemistry of micro-organisms: Palitantin, C(14)H(22)O(4), a hitherto undescribed metabolic product of Penicillium palitans Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in the biochemistry of micro-organisms: Palitantin, C14H22O4, a hitherto undescribed metabolic product of Penicillium palitans Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of palitantin, a polyketide metabolite of Penicillium brefeldianum: 13C n.m.r. assignment and incorporation of 13C-, 2H-, and 18O2-labelled acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Palitantin | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolinks.co.jp [biolinks.co.jp]
- 8. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 9. Penicillium palitans - Wikipedia [en.wikipedia.org]
- 10. Phytotoxic and Antifungal Activity of (-)-Penienone Produced by Penicillium palitans (Ascomycota) Isolated from Deep Sea Sediments in the Southern Ocean, Maritime Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. The biosynthesis of the polyketide metabolite palitantin from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
